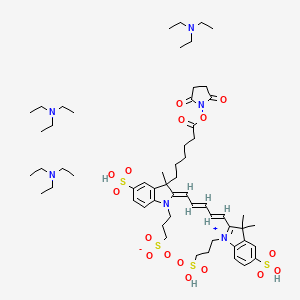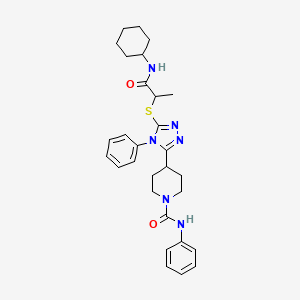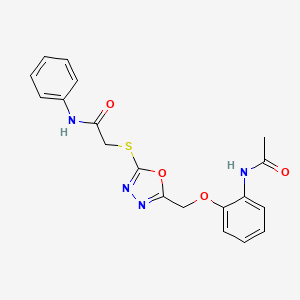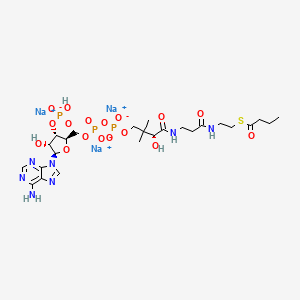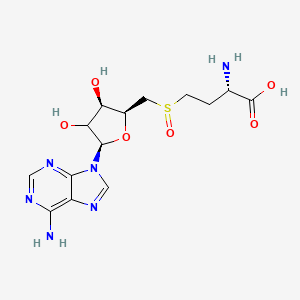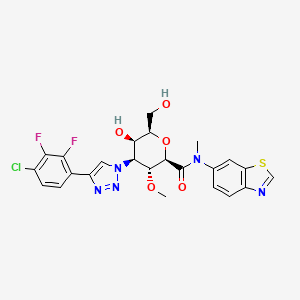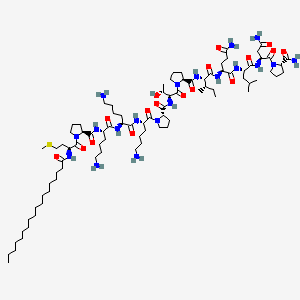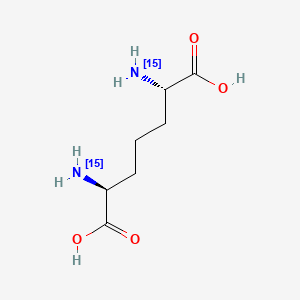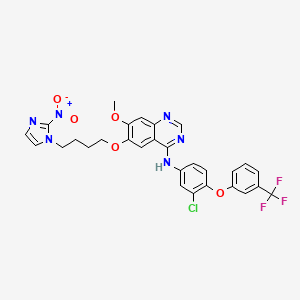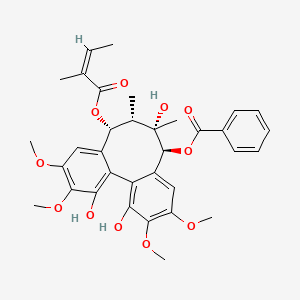![molecular formula C29H23IN2Se B15137670 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is a complex organic compound that combines the structural features of carbazole and benzoselenazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide typically involves multiple steps:
Formation of 9-benzylcarbazole: This can be achieved by reacting carbazole with benzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of 3-methyl-1,3-benzoselenazole: This involves the reaction of o-phenylenediamine with selenium dioxide and methyl iodide.
Coupling Reaction: The final step involves the coupling of 9-benzylcarbazole with 3-methyl-1,3-benzoselenazole through a vinyl linkage, typically using a palladium-catalyzed Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the benzoselenazole ring, potentially leading to the formation of selenol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Selenol derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in cancer and neurological disorders.
Materials Science: The compound can be used to develop new materials with specific optical and electronic properties, useful in sensors and other advanced technologies.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial for its role in organic electronics.
Biological Interactions: In medicinal chemistry, the compound can interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
9-Benzylcarbazole: Shares the carbazole moiety but lacks the benzoselenazole component.
3-Methyl-1,3-benzoselenazole: Contains the benzoselenazole ring but not the carbazole moiety.
Carbazole-quinone Derivatives: Result from the oxidation of carbazole and share some electronic properties.
Uniqueness
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is unique due to the combination of carbazole and benzoselenazole structures, which imparts distinct electronic and biological properties not found in the individual components .
Properties
Molecular Formula |
C29H23IN2Se |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZCRNLZLTEBHQQD-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C([Se]C2=CC=CC=C21)/C=C/C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
Canonical SMILES |
C[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


